molecular formula C22H18ClF3N2O4 B6492443 (2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327194-53-5

(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B6492443
CAS No.: 1327194-53-5
M. Wt: 466.8 g/mol
InChI Key: TVOBVVMSDSIILG-UHFFFAOYSA-N
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Description

This compound features a chromene core substituted with a chlorine atom at position 6, a trifluoromethoxy phenyl imino group at position 2, and a carboxamide moiety linked to an oxolan-2-ylmethyl group at position 2. Its Z-configuration at the imine bond distinguishes it from stereoisomers.

Properties

IUPAC Name

6-chloro-N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4/c23-14-6-7-19-13(9-14)10-18(20(29)27-12-17-5-2-8-30-17)21(31-19)28-15-3-1-4-16(11-15)32-22(24,25)26/h1,3-4,6-7,9-11,17H,2,5,8,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBVVMSDSIILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C17H16ClF3N2O3\text{C}_{17}\text{H}_{16}\text{ClF}_3\text{N}_2\text{O}_3

This structure includes a chromene core substituted with a chloro group, a trifluoromethoxy phenyl group, and an oxolan-2-ylmethyl moiety.

Antibacterial Activity

Recent studies have demonstrated that compounds within the chromene family exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 μM
Escherichia coli0.78 μM
Pseudomonas aeruginosa3.12 μM

These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity. It was evaluated against common fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans1.56 μM
Aspergillus niger3.12 μM

The antifungal activity suggests that this compound could be a candidate for treating fungal infections, especially those caused by Candida albicans .

Anticancer Activity

The anticancer potential of the compound was assessed through various in vitro studies on cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)10.5
HT-29 (Colon Cancer)8.7
A549 (Lung Cancer)12.3

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical pathways in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in bacterial and fungal metabolism as well as cancer cell proliferation. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and target interaction.

Case Studies

  • Antibacterial Screening : A study conducted by researchers evaluated several derivatives of chromene for their antibacterial properties using standard disc diffusion methods. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent .
  • Anticancer Evaluation : In another study focused on breast cancer cell lines, the compound was shown to significantly reduce cell viability in MCF7 cells through apoptosis induction mechanisms, which was confirmed by flow cytometry analysis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural similarities and differences with related compounds:

Compound Name (IUPAC) Core Structure Key Substituents Reported Use/Activity Reference
(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide Chromene - 6-Cl
- 3-(Trifluoromethoxy)phenyl imino
- Oxolan-2-ylmethyl carboxamide
Unknown (structural analog to agrochemicals) N/A
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Benzamide - 4-Chlorophenyl
- 2,6-Difluorobenzoyl
Insect growth regulator (chitin synthesis inhibitor)
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) Benzamide - Chloro-pyridinyl
- Trifluoromethyl
Acaricide (ticks)
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazolinone - 4-Fluorophenyl
- Oxolan-2-ylmethyl
Unknown (structural similarity in oxolan-2-ylmethyl group)

Key Findings from Structural Analysis:

Trifluoromethoxy Group : The trifluoromethoxy (-OCF₃) group in the target compound is electron-withdrawing, enhancing metabolic stability compared to methoxy (-OCH₃) groups in analogs like diflubenzuron. This feature is common in agrochemicals for prolonged activity .

Oxolan-2-ylmethyl Group : The tetrahydrofuran-derived substituent may improve solubility and bioavailability compared to purely aromatic groups (e.g., in fluazuron), as seen in analogs like 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide .

Chlorine Substitution : The 6-Cl substituent on the chromene core could enhance binding affinity to biological targets, similar to chloro-substituted benzamides in diflubenzuron and fluazuron .

Research Implications and Gaps

  • Potential Applications: While the target compound’s exact use is undocumented, its trifluoromethoxy and carboxamide motifs align with pesticidal agents (e.g., chitin synthesis inhibitors or acaricides) .
  • Data Limitations: No direct pharmacological or toxicological data are available, necessitating further studies on efficacy, stability, and safety.

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